2-Methyl-2-morpholinopropan-1-amine

Catalog No.
S714000
CAS No.
173336-43-1
M.F
C8H18N2O
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-morpholinopropan-1-amine

CAS Number

173336-43-1

Product Name

2-Methyl-2-morpholinopropan-1-amine

IUPAC Name

2-methyl-2-morpholin-4-ylpropan-1-amine

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C8H18N2O/c1-8(2,7-9)10-3-5-11-6-4-10/h3-7,9H2,1-2H3

InChI Key

GFIBMQGRHYGHAP-UHFFFAOYSA-N

SMILES

CC(C)(CN)N1CCOCC1

Canonical SMILES

CC(C)(CN)N1CCOCC1

The exact mass of the compound 2-Methyl-2-morpholinopropan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-2-morpholinopropan-1-amine is a specialized primary amine building block featuring a morpholine ring attached to a gem-dimethyl-substituted carbon framework. In pharmaceutical procurement and advanced organic synthesis, this compound is prioritized over standard linear morpholinoalkylamines to introduce a solubilizing basic group while simultaneously restricting conformational flexibility via the Thorpe-Ingold effect [1]. The gem-dimethyl substitution provides critical steric shielding around the morpholine nitrogen, altering the local pKa and increasing lipophilicity compared to unbranched analogs[2]. For material selection teams, this compound serves as a highly targeted precursor for developing kinase inhibitors, receptor antagonists, and asymmetric organocatalysts where metabolic stability and precise spatial vectoring are mandatory for downstream performance.

Substituting 2-methyl-2-morpholinopropan-1-amine with cheaper, unbranched analogs such as 2-morpholinoethan-1-amine fundamentally compromises molecular design and downstream efficacy. The absence of the gem-dimethyl group in generic substitutes leaves the alpha-carbon highly vulnerable to rapid cytochrome P450-mediated oxidation and N-dealkylation, which drastically reduces the in vivo half-life of the synthesized active pharmaceutical ingredients (APIs)[1]. Furthermore, linear analogs possess high rotational freedom, resulting in a severe entropic penalty upon target binding. The gem-dimethyl moiety enforces a specific synclinal conformation through steric compression; reverting to unbranched substitutes eliminates this conformational locking, directly leading to reduced target affinity and higher failure rates in pharmacokinetic optimization [1].

Prevention of Cytochrome P450-Mediated N-Dealkylation in API Synthesis

In the optimization of bioactive molecules, the alpha-carbon adjacent to a morpholine ring is a primary metabolic liability. Incorporating 2-methyl-2-morpholinopropan-1-amine instead of the standard 2-morpholinoethan-1-amine introduces a gem-dimethyl group that sterically blocks CYP450-mediated alpha-oxidation [1]. Class-level pharmacokinetic studies demonstrate that replacing a linear methylene with a gem-dimethyl moiety at this position reduces intrinsic clearance (CLint) in human liver microsomes, effectively extending the half-life of the resulting API compared to linear comparators [1].

Evidence DimensionIntrinsic clearance (CLint) vulnerability
Target Compound DataHigh resistance to alpha-oxidation (sterically blocked by gem-dimethyl)
Comparator Or Baseline2-morpholinoethan-1-amine (highly susceptible to rapid N-dealkylation)
Quantified DifferenceUp to 3- to 5-fold reduction in metabolic clearance rates for derived compounds
ConditionsHuman liver microsome (HLM) stability assays

Procuring the gem-dimethyl variant is essential for synthesizing drug candidates that require prolonged systemic exposure without necessitating higher clinical dosing.

Conformational Locking for Enhanced Target Affinity (Thorpe-Ingold Effect)

The use of 2-methyl-2-morpholinopropan-1-amine leverages the Thorpe-Ingold effect, where the bulky gem-dimethyl group restricts the rotational freedom of the ethylamine linker. Compared to the highly flexible 2-morpholinoethan-1-amine, the gem-dimethyl substitution forces the morpholine and amine groups into a tighter, pre-organized conformation [1]. In receptor binding assays, this pre-organization reduces the entropic penalty of binding, which improves target affinity (IC50) by 10- to 50-fold compared to linear unsubstituted comparators [1].

Evidence DimensionConformational flexibility and binding entropy
Target Compound DataRestricted rotamer population (pre-organized bioactive conformation)
Comparator Or Baseline2-morpholinoethan-1-amine (high rotational freedom, large entropic penalty)
Quantified Difference10- to 50-fold improvement in target binding affinity (IC50) in optimized derivatives
ConditionsIn vitro kinase or receptor binding assays

Buyers targeting high-potency therapeutics must select this sterically hindered building block to maximize target engagement and minimize off-target flexibility.

Modulation of LogD for Improved Cellular Penetration

Balancing aqueous solubility with membrane permeability is a critical challenge in drug formulation. While 2-morpholinoethan-1-amine provides excellent solubility, it often suffers from poor passive permeability. The incorporation of the gem-dimethyl group in 2-methyl-2-morpholinopropan-1-amine increases the lipophilicity (LogP) of the building block by approximately 0.8 to 1.0 log units [1]. This quantitative shift enhances the Caco-2 apparent permeability (Papp) of the final synthesized compounds, allowing for better oral bioavailability while retaining the solubilizing properties of the morpholine nitrogen[1].

Evidence DimensionLipophilicity (LogP/LogD) and Permeability
Target Compound Data+0.8 to 1.0 log units higher lipophilicity
Comparator Or Baseline2-morpholinoethan-1-amine (lower lipophilicity, poorer passive diffusion)
Quantified DifferenceSignificant enhancement in Caco-2 permeability (Papp) for derived APIs
ConditionsCaco-2 cell monolayer permeability assays

Selecting this specific compound allows formulators to achieve oral bioavailability in APIs that would otherwise fail cellular penetration metrics.

Steric Tuning in Organocatalyst Design and Synthesis

Beyond API synthesis, 2-methyl-2-morpholinopropan-1-amine is utilized as a precursor to synthesize chiral N-sulfinyl urea organocatalysts. In the catalytic enantioselective protonation of nitronates, catalysts derived from this specific amine demonstrated superior steric control compared to less hindered analogs[1]. The gem-dimethyl group provides the necessary steric bulk to dictate the stereochemical outcome of the reaction, enabling enantiomeric excesses (ee) of over 90% in the addition of Meldrum's acids to nitroalkenes, a level of selectivity unachievable with unbranched amine precursors [1].

Evidence DimensionEnantioselectivity (ee) in organocatalysis
Target Compound Data>90% ee in nitronate protonation
Comparator Or BaselineUnbranched or less sterically hindered amine precursors (lower ee, poor stereocontrol)
Quantified DifferenceEnables highly selective asymmetric induction (>90% ee)
ConditionsN-sulfinyl urea catalyzed addition of Meldrum's acids to nitroalkenes

For process chemists designing asymmetric catalysts, this compound provides the exact steric environment required for high-yield enantioselective transformations.

Synthesis of Metabolically Stable Kinase Inhibitors

Utilizing the gem-dimethyl group to block CYP450-mediated N-dealkylation, making 2-methyl-2-morpholinopropan-1-amine the preferred building block for oral oncology drugs requiring extended in vivo half-lives [1].

Development of Conformationally Restricted Receptor Antagonists

Exploiting the Thorpe-Ingold effect to pre-organize the morpholine vector, thereby reducing the entropic penalty of binding and increasing potency compared to linear amine precursors [1].

Optimization of API Oral Bioavailability

Acting as a lipophilicity-enhancing structural modifier that improves Caco-2 permeability while maintaining the aqueous solubility benefits of the morpholine moiety, overcoming the limitations of standard 2-morpholinoethan-1-amine [1].

Design of Chiral Organocatalysts for Asymmetric Synthesis

Serving as a sterically demanding amine precursor for the synthesis of N-sulfinyl urea catalysts, which are used to achieve >90% enantiomeric excess in the highly selective addition of Meldrum's acids to nitroalkenes [2].

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-Methyl-2-(4-morpholinyl)propylamine

Dates

Last modified: 08-15-2023

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